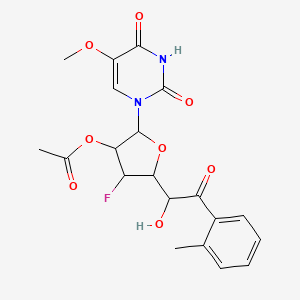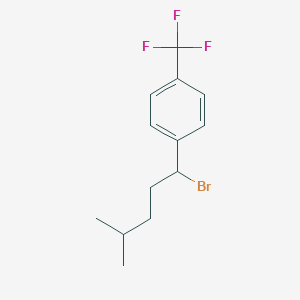![molecular formula C34H32N2O8 B12098786 1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide](/img/structure/B12098786.png)
1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The total synthesis of Cannabisin B has been achieved through a convergent synthesis approach. The key steps involve the Stobbe reaction and Friedel–Crafts alkylation reaction to form the skeleton of the lignanamide . The synthesis begins with veratraldehyde and diethyl succinate, which undergo the Stobbe reaction to form a diester intermediate. This intermediate is then subjected to esterification with thionyl chloride and ethanol, followed by a Friedel–Crafts alkylation reaction to form the desired skeleton . The final step involves condensation with 4-methoxyphenethylamine to obtain Cannabisin B .
Industrial Production Methods
While the industrial production methods for Cannabisin B are not extensively documented, the synthetic route described above provides a foundation for potential large-scale production. The use of common reagents and well-established reactions suggests that scaling up the synthesis could be feasible with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
Cannabisin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in Cannabisin B, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the double bonds or carbonyl groups in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of Cannabisin B.
科学研究应用
Cannabisin B has been the subject of extensive scientific research due to its potential therapeutic properties. Some key applications include:
作用机制
Cannabisin B exerts its effects through various molecular targets and pathways. One key mechanism involves the regulation of microRNA expression in neural cells, which can influence neural functions such as axon guidance, hippocampal signaling, and neurotrophin signaling . Additionally, Cannabisin B has been shown to induce autophagic cell death in human hepatocarcinoma cells by regulating the AKT/mTOR pathway and causing S phase cell cycle arrest . These mechanisms highlight the compound’s potential for therapeutic applications in neurodegenerative diseases and cancer.
相似化合物的比较
Cannabisin B belongs to a family of lignanamides, which includes similar compounds such as Cannabisin A, C, D, E, F, and G . These compounds share a common biosynthetic origin but differ in their specific structures and biological activities. For example:
Cannabisin A: Exhibits strong antioxidant properties.
Cannabisin C: Known for its anti-inflammatory effects.
Cannabisin D: Induced upon UV-C treatment in Cannabis leaves.
Cannabisin E, F, and G: Display various biological activities, including anti-inflammatory and antiproliferative effects.
Cannabisin B is unique in its ability to modulate microRNA expression and induce autophagic cell death, distinguishing it from other lignanamides in terms of its specific biological activities and potential therapeutic applications.
属性
分子式 |
C34H32N2O8 |
|---|---|
分子量 |
596.6 g/mol |
IUPAC 名称 |
1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide |
InChI |
InChI=1S/C34H32N2O8/c37-23-6-1-19(2-7-23)11-13-35-33(43)26-15-22-17-29(41)30(42)18-25(22)31(21-5-10-27(39)28(40)16-21)32(26)34(44)36-14-12-20-3-8-24(38)9-4-20/h1-10,15-18,31-32,37-42H,11-14H2,(H,35,43)(H,36,44) |
InChI 键 |
XENYXHLAFMZULS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCNC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)NCCC4=CC=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12098726.png)
![2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid](/img/structure/B12098727.png)
![Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-](/img/structure/B12098733.png)

![4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile](/img/structure/B12098760.png)




amine](/img/structure/B12098798.png)

